N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide
Overview
Description
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide typically involves the formation of the indazole core followed by sulfonamide formation. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The sulfonamide group can then be introduced through a reaction with sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For example, Cu(OAc)2-catalyzed reactions using oxygen as the terminal oxidant have been reported to produce indazoles in good to excellent yields . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indazole N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins.
Medicine: It is being investigated for its anticancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth and inflammation . The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-1H-indazol-7-yl)-4-methoxybenzenesulfonamide: This compound has shown potent anticancer activity.
N-(7-indazolyl)benzenesulfonamide derivatives: These derivatives have been studied for their anticancer properties.
Uniqueness
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the indazole and benzene rings, which imparts distinct biological activities. Its ability to inhibit specific molecular targets with high selectivity makes it a valuable compound for medicinal research .
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJCEODYVRXNEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322403 | |
Record name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
401591-20-6 | |
Record name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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